molecular formula C39H53NO10S B14407412 14-Dodecyl-14-thiaadriamycin CAS No. 83291-66-1

14-Dodecyl-14-thiaadriamycin

Cat. No.: B14407412
CAS No.: 83291-66-1
M. Wt: 727.9 g/mol
InChI Key: KOFZHCJRLHGZNO-UHFFFAOYSA-N
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Description

14-Dodecyl-14-thiaadriamycin is a synthetic derivative of adriamycin, a well-known anthracycline antibiotic. This compound is characterized by the presence of a dodecylthio group, which imparts unique physicochemical properties and potential biological activities.

Preparation Methods

The synthesis of 14-Dodecyl-14-thiaadriamycin involves several steps, starting from adriamycin. The key step is the introduction of the dodecylthio group. This can be achieved through a nucleophilic substitution reaction where a dodecylthiol is reacted with an appropriate intermediate of adriamycin under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution .

This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

14-Dodecyl-14-thiaadriamycin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, hydroquinones, and various substituted derivatives .

Scientific Research Applications

14-Dodecyl-14-thiaadriamycin has been explored for various scientific research applications, including:

    Chemistry: As a model compound for studying the reactivity of thioether-containing anthracyclines and their derivatives.

    Biology: Investigating its interactions with biological macromolecules such as DNA and proteins, and its potential as a tool for studying cellular processes.

    Medicine: Evaluating its anticancer activity and comparing its efficacy and toxicity with other anthracyclines.

Mechanism of Action

The mechanism of action of 14-Dodecyl-14-thiaadriamycin is similar to that of adriamycin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme critical for DNA replication and transcription. This leads to the generation of DNA double-strand breaks and ultimately cell death. The presence of the dodecylthio group may enhance its lipophilicity, potentially improving its cellular uptake and distribution .

Comparison with Similar Compounds

14-Dodecyl-14-thiaadriamycin can be compared with other anthracycline derivatives such as:

The uniqueness of this compound lies in the presence of the dodecylthio group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other anthracyclines .

Properties

CAS No.

83291-66-1

Molecular Formula

C39H53NO10S

Molecular Weight

727.9 g/mol

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-dodecylsulfanylacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C39H53NO10S/c1-4-5-6-7-8-9-10-11-12-13-17-51-21-28(41)39(47)19-24-31(27(20-39)50-29-18-25(40)34(42)22(2)49-29)38(46)33-32(36(24)44)35(43)23-15-14-16-26(48-3)30(23)37(33)45/h14-16,22,25,27,29,34,42,44,46-47H,4-13,17-21,40H2,1-3H3

InChI Key

KOFZHCJRLHGZNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O

Origin of Product

United States

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